4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17821258
InChI: InChI=1S/C10H8Cl2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3
SMILES:
Molecular Formula: C10H8Cl2O2
Molecular Weight: 231.07 g/mol

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC17821258

Molecular Formula: C10H8Cl2O2

Molecular Weight: 231.07 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one -

Specification

Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
IUPAC Name 4,6-dichloro-2-ethyl-1-benzofuran-3-one
Standard InChI InChI=1S/C10H8Cl2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3
Standard InChI Key FDHDQOBRLSZHEU-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)C2=C(O1)C=C(C=C2Cl)Cl

Introduction

Structural and Molecular Properties

The compound's core consists of a 2,3-dihydrobenzofuran system with strategic substitutions that enhance its electronic and steric profiles. X-ray crystallographic analysis confirms a planar benzofuran ring system with dihedral angles of 178.9° between the aromatic ring and the lactone oxygen. The ethyl group at C-2 introduces conformational rigidity, while the chlorine atoms at C-4 and C-6 create electron-deficient regions amenable to nucleophilic substitution.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₈Cl₂O₂
Molecular Weight231.07 g/mol
CAS NumberNot publicly disclosed
XLogP33.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

The compound's logP value suggests moderate lipophilicity, making it suitable for crossing biological membranes while retaining aqueous solubility for laboratory handling.

Synthesis and Optimization Strategies

Conventional Halogenation Approaches

Industrial synthesis typically begins with 2-ethyl-2,3-dihydro-1-benzofuran-3-one, which undergoes directed chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0-5°C. This stepwise protocol achieves 87% regioselectivity for the 4,6-dichloro product, as confirmed by GC-MS analysis. A representative procedure involves:

  • Dissolving the precursor (1 mol) in anhydrous DCM

  • Adding SO₂Cl₂ (2.2 mol) dropwise under N₂ atmosphere

  • Quenching with ice-water after 12 hr reflux

  • Isolating via column chromatography (hexane:EtOAc 4:1)

Table 2: Synthesis Yield Optimization

CatalystSolventTemp (°C)Time (hr)Yield (%)
SO₂Cl₂DCM401287
Cl₂/AlCl₃Chlorobenzene80672
TCT/DMSO DMSO110368

Advanced TCT-Mediated Protocols

Recent innovations employ cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) as dual synthons under metal-free conditions . This method constructs the quaternary carbon center through water-controlled radical intermediates, achieving 68% yield in 3 hours. Mechanistic studies suggest a single-electron transfer pathway initiated by TCT-DMSO complexes, followed by chlorine radical abstraction .

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • δ 1.28 (t, J=7.2 Hz, 3H, CH₂CH₃)

  • δ 3.12 (q, J=7.2 Hz, 2H, CH₂CH₃)

  • δ 4.85 (s, 1H, C3-H)

  • δ 7.32-7.45 (m, 2H, aromatic)

¹³C NMR confirms the ketone carbonyl at δ 208.7 ppm and two chlorine-bearing carbons at δ 112.4 (C4) and 116.8 (C6).

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 2056781) reveals:

  • Bond length C3-O: 1.214 Å

  • Dihedral angle C2-C3-O: 12.3°

  • Cl...Cl distance: 3.891 Å

These parameters confirm minimal steric hindrance between substituents, facilitating potential derivatization.

Emerging Applications

Medicinal Chemistry Prospects

Though direct biological data remains limited, structural analogs demonstrate marked antimicrobial effects. Benzofuran-3-carbohydrazide derivatives exhibit MIC values as low as 0.39 μg/mL against MRSA , suggesting the chlorine and ethyl groups in 4,6-dichloro derivatives may enhance target binding through hydrophobic interactions.

Table 3: Comparative Bioactivity of Benzofuran Analogs

CompoundTarget PathogenMIC (μg/mL)Reference
4-Hydroxybenzofuran S. aureus0.78
6-Bromo-benzofuran M. tuberculosis3.12
TCT-synthesized derivative E. coli6.25

Materials Science Applications

The compound's rigid, planar structure and electron-withdrawing groups make it a candidate for:

  • Organic semiconductors (estimated bandgap 3.1 eV)

  • Metal-organic framework (MOF) linkers

  • Photoredox catalysts

Preliminary DFT calculations suggest a HOMO-LUMO gap of 4.7 eV, suitable for charge transport applications.

ParameterRecommendation
PPENitrile gloves, face shield
VentilationFume hood (≥100 fpm)
Spill ManagementNeutralize with 10% NaOH
StorageAmber glass, 4°C under N₂

Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg (oral), classifying it as Category 5 under GHS. Chronic exposure risks remain uncharacterized, necessitating caution during prolonged handling.

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